molecular formula C30H31FN2O6S B12023223 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12023223
M. Wt: 566.6 g/mol
InChI Key: FZCOOFNERAUXJM-BZZOAKBMSA-N
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Description

Isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrole ring through a condensation reaction.
  • Introduction of the thiazole ring via cyclization.
  • Functionalization of the benzoyl and fluorophenyl groups through electrophilic aromatic substitution.
  • Esterification to introduce the isobutyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-purity reagents and solvents.
  • Control of reaction temperature and time.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible development as a pharmaceutical agent for treating specific diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Isobutyl 2-[3-(4-methoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure with different substituents.

    Isobutyl 2-[3-(4-ethoxybenzoyl)-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Another analog with variations in the aromatic rings.

Uniqueness

The uniqueness of isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C30H31FN2O6S

Molecular Weight

566.6 g/mol

IUPAC Name

2-methylpropyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H31FN2O6S/c1-5-6-15-38-22-13-9-20(10-14-22)25(34)23-24(19-7-11-21(31)12-8-19)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-16-17(2)3/h7-14,17,24,34H,5-6,15-16H2,1-4H3/b25-23-

InChI Key

FZCOOFNERAUXJM-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC=C(C=C4)F)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC=C(C=C4)F)O

Origin of Product

United States

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